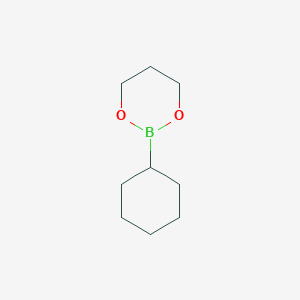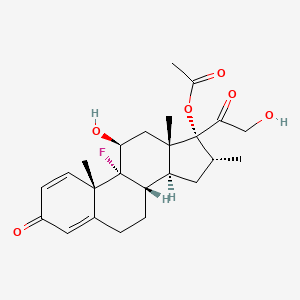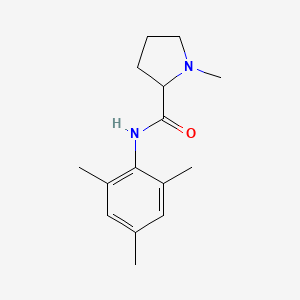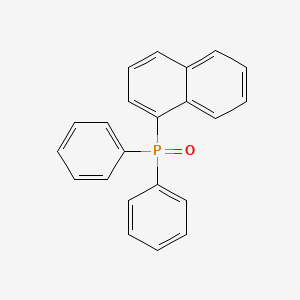
2-Cyclohexyl-1,3,2-dioxaborinane
説明
2-Cyclohexyl-1,3,2-dioxaborinane is a chemical compound with the molecular formula C9H17BO2 . It is used in various chemical reactions and can be obtained from several suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 2 oxygen atoms . The exact structure could not be found in the available resources.科学的研究の応用
Liquid Crystal Synthesis and Properties
2-Cyclohexyl-1,3,2-dioxaborinane derivatives have been extensively studied for their applications in liquid crystal technology. Research demonstrates that these compounds can be synthesized with laterally fluorinated structures, exhibiting mesomorphic properties like thermotropic liquid crystalline materials. These properties are essential for their potential use in liquid crystal displays and other electro-optic devices (Sun et al., 2004). Additionally, cyano derivatives of this compound have shown promising characteristics for high-information electrooptic display applications due to their high positive dielectric anisotropy and low nematic-isotropic transition temperatures (Bezborodov & Lapanik, 1991).
Conformational Analysis and Computer Simulation
The compound and its analogs have been subjects of extensive conformational analysis and computer simulations. Studies have been conducted to understand the conformational transformations and behavior of 1,3-dioxanes and 1,3,2-dioxaborinanes, which are crucial for predicting their chemical behavior and interactions with other molecules (Kuznetsov, 2014). Such analyses are valuable for designing molecules with specific properties and reactivities.
Synthesis and Stability Studies
Another aspect of research on this compound involves its synthesis and the exploration of its stability. For example, studies have been conducted on the synthesis of various derivatives and their hydrolytic stability, which is a critical factor in their potential practical applications. The crystal structure of certain derivatives has been investigated to understand the molecular configuration and the stability of these compounds (Emsley et al., 1989).
Potential in Organic Synthesis
The compound has also shown potential as a building block in organic synthesis. For instance, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a derivative, has been identified as a superior reagent for Heck versus Suzuki couplings in organic synthesis (Lightfoot et al., 2003). This highlights its versatility and reactivity, making it a valuable tool for chemists in synthesizing complex molecules.
Safety and Hazards
作用機序
Target of Action
It’s known to be involved in metal-catalyzed hydroboration reactions .
Mode of Action
The compound is thought to participate in metal-catalyzed hydroboration reactions . The rhodium-catalyzed hydroboration reaction is initiated with the dissociation of a triphenylphosphine from the Rh (I) centre. Oxidative addition of the B-H bond of the borane reagent to this 14 e − species is then followed by coordination of the alkene to the 16e − Rh (III) hydride complex .
Biochemical Pathways
Its involvement in hydroboration reactions suggests it may influence pathways involving the addition of boron and hydrogen across carbon-carbon double bonds .
Result of Action
Its role in hydroboration reactions suggests it may influence the formation of organoborane compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the action, efficacy, and stability of 2-Cyclohexyl-1,3,2-dioxaborinane.
特性
IUPAC Name |
2-cyclohexyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTWQOOZULADCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511208 | |
| Record name | 2-Cyclohexyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30169-75-6 | |
| Record name | 2-Cyclohexyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate](/img/structure/B3393429.png)





![4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3393466.png)


![(R)-4-[3-(Trifluoromethyl)phenoxy]-1-butyne-3-ol](/img/structure/B3393499.png)

![Ethyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3393522.png)